1-(Methoxymethyl)-5-vinyl-1H-imidazole
CAS No.:
Cat. No.: VC17555983
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O |
|---|---|
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 5-ethenyl-1-(methoxymethyl)imidazole |
| Standard InChI | InChI=1S/C7H10N2O/c1-3-7-4-8-5-9(7)6-10-2/h3-5H,1,6H2,2H3 |
| Standard InChI Key | LGRCVCXYPZDPHS-UHFFFAOYSA-N |
| Canonical SMILES | COCN1C=NC=C1C=C |
Introduction
Chemical Identification and Structural Features
Core Imidazole Framework
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3) and three carbon atoms. The 1H-imidazole tautomer dominates in neutral conditions, with the hydrogen atom residing at the N1 position . Substitution at N1 (methoxymethyl group) and C5 (vinyl group) introduces steric and electronic modifications that influence reactivity, solubility, and biological interactions.
Substituent Effects
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N1-Methoxymethyl Group: This ether-linked substituent enhances hydrophilicity compared to alkyl or aryl groups. The methoxy (-OCH₃) moiety provides electron-donating resonance effects, potentially stabilizing the imidazole ring against electrophilic attack .
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C5-Vinyl Group: The vinyl (-CH=CH₂) substituent introduces π-conjugation opportunities and serves as a site for further functionalization (e.g., polymerization, Michael additions) .
Table 1: Hypothetical Physicochemical Properties of 1-(Methoxymethyl)-5-vinyl-1H-imidazole
Synthetic Methodologies
Retrosynthetic Analysis
The target compound can be dissected into two key components:
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Imidazole Core: Derived from 1H-imidazole via N1 alkylation.
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Substituents:
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Methoxymethyl group introduced via nucleophilic substitution.
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Vinyl group installed through cross-coupling or elimination reactions.
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N1-Alkylation of Imidazole
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Reagent: Chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a base (e.g., K₂CO₃).
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Mechanism: SN2 displacement at the N1 position, yielding 1-(methoxymethyl)-1H-imidazole .
C5-Vinylation
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Palladium-Catalyzed Coupling: Using vinyl boronic acid and Pd(PPh₃)₄ under Suzuki-Miyaura conditions .
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Regioselectivity: Directed by the electron-withdrawing effect of the N1-methoxymethyl group, favoring C5 substitution.
Physicochemical Characterization
Spectroscopic Data (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.52 (s, 1H, H2-imidazole)
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δ 6.78 (dd, J=17.6, 10.9 Hz, 1H, CH₂=CH₂)
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δ 5.74 (d, J=17.6 Hz, 1H, CH₂=CH₂ trans)
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δ 5.25 (d, J=10.9 Hz, 1H, CH₂=CH₂ cis)
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δ 4.92 (s, 2H, OCH₂N)
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δ 3.36 (s, 3H, OCH₃)
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IR (KBr):
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3100 cm⁻¹ (C-H aromatic stretch)
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1640 cm⁻¹ (C=C vinyl stretch)
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1100 cm⁻¹ (C-O-C ether stretch)
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Biological Activity and Applications
Polymer Chemistry Applications
The vinyl substituent enables radical polymerization, making this compound a candidate for:
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Conductive polymers (e.g., polyimidazoles for battery electrolytes)
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Drug delivery hydrogels (via crosslinking)
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